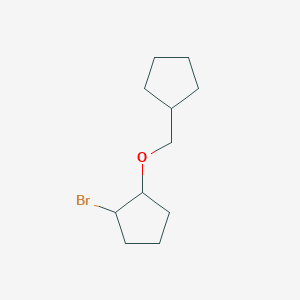
2-(3,4-Dimethylphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-3-methylbutanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butanoic acid moiety attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-methylbutanoic acid typically involves the reaction of 3,4-dimethylphenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where 3,4-dimethylphenylmagnesium bromide reacts with methyl butanoate to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be used to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphenylacetic acid: Similar structure but lacks the butanoic acid moiety.
2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
3,4-Dimethylbenzoic acid: Similar phenyl ring substitution but with a benzoic acid moiety.
Uniqueness
2-(3,4-Dimethylphenyl)-3-methylbutanoic acid is unique due to the presence of both the 3,4-dimethylphenyl group and the butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3,(H,14,15) |
Clave InChI |
HMSRRWVXWSUPLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


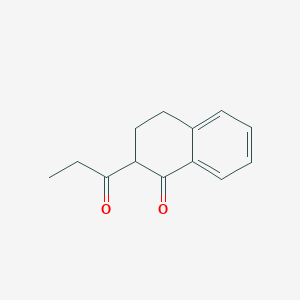
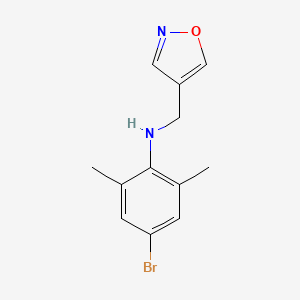

![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
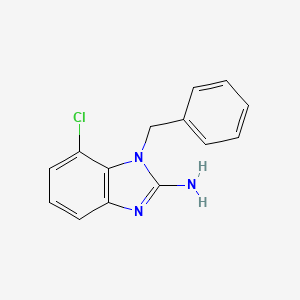

![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)
![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
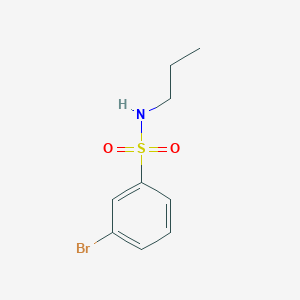
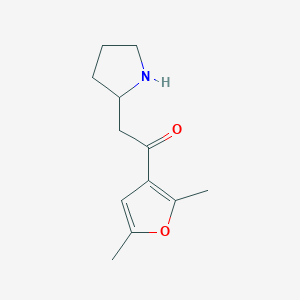
amine](/img/structure/B13307389.png)
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)

